molecular formula C18H18ClFN2O3S B4396568 N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

Cat. No.: B4396568
M. Wt: 396.9 g/mol
InChI Key: CQYXGTCGOFSURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, also known as CFTR(inh)-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a protein that regulates the movement of salt and water in and out of cells, and mutations in this protein lead to cystic fibrosis (CF), a genetic disorder that affects the lungs, pancreas, and other organs. CFTR(inh)-172 has been studied extensively for its potential therapeutic use in CF and other diseases.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide(inh)-172 inhibits the activity of the this compound protein by binding to a specific site on the protein called the regulatory domain. The regulatory domain controls the opening and closing of the this compound channel, and this compound(inh)-172 blocks this regulation, leading to the inhibition of this compound activity. This compound(inh)-172 is a reversible inhibitor, meaning that its effects are reversible upon removal of the compound.
Biochemical and Physiological Effects
This compound(inh)-172 has been shown to inhibit the activity of the this compound protein in both in vitro and in vivo studies. In CF cells, this compound(inh)-172 restores normal salt and water movement, leading to improved mucus clearance and lung function. This compound(inh)-172 has also been shown to inhibit the growth and proliferation of cancer cells in vitro, suggesting its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide(inh)-172 is a highly specific inhibitor of the this compound protein, making it a valuable tool for studying CF and other diseases involving this compound dysfunction. Its reversible nature also allows for the study of this compound activity under different conditions. However, this compound(inh)-172 has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For research include the development of more potent and selective N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide inhibitors, the optimization of the synthesis method for this compound(inh)-172, and the evaluation of its safety and efficacy in clinical trials. This compound(inh)-172 may also have potential use in other diseases involving ion channel dysfunction, such as epilepsy and hypertension.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide(inh)-172 has been extensively studied for its potential therapeutic use in CF and other diseases. In CF, the mutated this compound protein is unable to regulate salt and water movement in and out of cells, leading to thick, sticky mucus that clogs the airways and other organs. This compound(inh)-172 inhibits the activity of the mutated this compound protein, allowing for the restoration of normal salt and water movement. This compound(inh)-172 has also been studied for its potential use in other diseases, such as secretory diarrhea, polycystic kidney disease, and cholangiocarcinoma.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3S/c19-16-12-14(8-9-17(16)20)22(13-18(23)21-10-4-5-11-21)26(24,25)15-6-2-1-3-7-15/h1-3,6-9,12H,4-5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYXGTCGOFSURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN(C2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.